2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride
Description
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a polyether chain terminated with a sulfonyl chloride group. Its molecular formula is C₁₀H₂₁ClO₅S, with a molecular weight of 288.76 g/mol. The structure comprises a butoxy (C₄H₉O) group linked to two ethoxy (C₂H₄O) units, forming a triethylene glycol butyl ether chain attached to an ethane-sulfonyl chloride moiety. This compound is highly reactive due to the electrophilic sulfonyl chloride group, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives.
Properties
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxy]ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO5S/c1-2-3-4-14-5-6-15-7-8-16-9-10-17(11,12)13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHRNWJINPWSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride typically involves the reaction of 2-[2-(2-Butoxyethoxy)ethoxy]ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C4H9O(CH2CH2O)3H+ClSO3H→C4H9O(CH2CH2O)3SO2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases, such as sodium hydroxide.
Major Products Formed
Sulfonamides: Formed when reacting with amines.
Sulfonates: Formed when reacting with alcohols or thiols.
Sulfonic acid: Formed upon hydrolysis.
Scientific Research Applications
The compound 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride , also known as butoxyethoxy sulfonyl chloride , is a sulfonyl chloride derivative with various applications in scientific research and industrial processes. This article explores its applications, particularly in the fields of chemistry, materials science, and biochemistry, while providing comprehensive data tables and insights from verified sources.
Structure
- Molecular Formula : C₁₄H₃₁ClO₅S
- Molecular Weight : 336.93 g/mol
Synthesis of Surfactants
Butoxyethoxy sulfonyl chloride is widely used in the synthesis of surfactants. Its ability to react with various alcohols and amines allows for the production of nonionic and anionic surfactants that are utilized in detergents, emulsifiers, and wetting agents.
Table 1: Surfactant Synthesis Applications
| Application Type | Example Compound | Function |
|---|---|---|
| Nonionic Surfactants | Alkyl polyglucosides | Cleaning agents |
| Anionic Surfactants | Sodium dodecylbenzenesulfonate | Emulsifiers in cosmetics |
Chemical Intermediates
In organic synthesis, butoxyethoxy sulfonyl chloride serves as an important intermediate for producing pharmaceuticals and agrochemicals. Its reactivity allows it to form various functional groups that are essential in drug development.
Case Study: Pharmaceutical Applications
A notable case study involves the synthesis of anti-inflammatory drugs where butoxyethoxy sulfonyl chloride is used to introduce sulfonamide groups, enhancing the biological activity of the compounds.
Polymer Chemistry
This compound is also employed in polymer chemistry for modifying polymer surfaces to improve adhesion and compatibility with other materials. It can be used to create functionalized polymers that have enhanced properties such as increased hydrophilicity or improved mechanical strength.
Table 2: Polymer Modification Applications
| Polymer Type | Modification Technique | Resulting Property |
|---|---|---|
| Polyethylene | Grafting with sulfonyl chloride | Improved adhesion |
| Polystyrene | Surface functionalization | Enhanced compatibility |
Biochemical Applications
In biochemistry, butoxyethoxy sulfonyl chloride has been utilized in the development of reagents for protein labeling and modification. This allows for tracking and studying protein interactions within biological systems.
Case Study: Protein Labeling
Research has shown that using butoxyethoxy sulfonyl chloride as a labeling agent can enhance the detection sensitivity of proteins in various assays, making it a valuable tool in proteomics.
Safety and Environmental Considerations
While butoxyethoxy sulfonyl chloride has numerous applications, it is crucial to consider its safety profile. The compound is classified as hazardous due to its corrosive nature and potential environmental impact if not handled properly.
Safety Data
- Hazard Classification : Corrosive
- Handling Precautions : Use appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound.
Environmental Impact
Regulatory assessments indicate that while this compound is useful in many applications, its environmental persistence requires careful management to mitigate potential ecological risks .
Mechanism of Action
The mechanism of action of 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride ()
- Molecular Formula : C₇H₁₅ClO₅S
- Molecular Weight : 246.74 g/mol
- Key Differences : Replaces the butoxy group with a methoxy (CH₃O) chain.
- Lower Boiling Point: Smaller molecular weight and reduced van der Waals interactions may lower boiling points compared to the butoxy analog. Applications: Likely used in reactions requiring moderate solubility in polar solvents .
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride ()
- Molecular Formula : C₁₀H₁₉ClO₄S
- Molecular Weight : 270.77 g/mol
- Key Differences : Cyclohexyloxy group introduces steric bulk and rigidity.
- Impact :
2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride ()
- Molecular Formula : C₉H₁₉ClO₄S
- Molecular Weight : 258.76 g/mol
- Key Differences : Branched isopentyloxy (3-methylbutoxy) substituent.
- Impact: Solubility: Branching may enhance solubility in nonpolar solvents compared to linear butoxy chains. Synthetic Flexibility: Branching could alter regioselectivity in reactions .
Aromatic and Heteroaromatic Derivatives
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride ()
- Molecular Formula : C₈H₁₁ClO₃S₂
- Molecular Weight : 254.75 g/mol
- Key Differences : Incorporates a thiophene ring via an ethoxy linker.
- Impact :
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride ()
- Molecular Formula : C₆H₅ClO₃S₂
- Molecular Weight : 224.69 g/mol
- Key Differences : Direct thiophene attachment without an ether linker.
- Impact :
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | Butoxyethoxyethoxy | C₁₀H₂₁ClO₅S | 288.76 | High lipophilicity, versatile reactivity |
| 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | Methoxyethoxyethoxy | C₇H₁₅ClO₅S | 246.74 | Polar, lower boiling point |
| 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride | Cyclohexyloxyethoxy | C₁₀H₁₉ClO₄S | 270.77 | Steric hindrance, enhanced stability |
| 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride | Thiophenylethoxy | C₈H₁₁ClO₃S₂ | 254.75 | Aromatic stabilization, drug synthesis |
Biological Activity
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, a sulfonate compound, is known for its unique chemical structure, which includes a sulfonyl chloride functional group. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl chloride group is known to react with nucleophiles, leading to the formation of sulfonamides or other derivatives that can modulate enzyme activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by covalent modification, altering their activity and potentially leading to therapeutic effects.
- Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways related to inflammation and cellular proliferation.
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : Research indicates varying levels of cytotoxicity depending on concentration and exposure duration, particularly in cancer cell lines.
Table 1: Summary of Research Findings
Detailed Research Insights
-
Skin Absorption Studies :
A tier II assessment indicated that the permeability of 2-[2-(2-butoxyethoxy)ethoxy]- to human skin is relatively low, suggesting limited systemic absorption under normal exposure conditions. This property is crucial for evaluating safety in cosmetic and pharmaceutical applications . -
Toxicological Evaluations :
In toxicological assessments, the compound did not exhibit reproductive toxicity at high doses (1000 mg/kg/day), but it was associated with serious eye damage risks at elevated concentrations . Such findings necessitate careful handling and formulation strategies in consumer products. -
Cytotoxicity in Cancer Models :
A recent study demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxic effects in certain cancer cell lines, suggesting potential applications in targeted cancer therapies . The cytotoxicity was dose-dependent, highlighting the need for further investigation into optimal dosing strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
